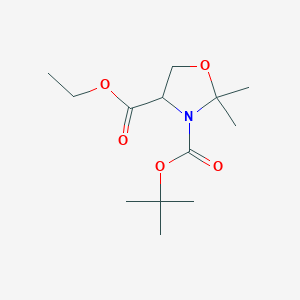

Ethyl 3-Boc-2,2-dimethyloxazolidine-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C13H23NO5 |

|---|---|

Molecular Weight |

273.33 g/mol |

IUPAC Name |

3-O-tert-butyl 4-O-ethyl 2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate |

InChI |

InChI=1S/C13H23NO5/c1-7-17-10(15)9-8-18-13(5,6)14(9)11(16)19-12(2,3)4/h9H,7-8H2,1-6H3 |

InChI Key |

KOCROYYUTBXILU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1COC(N1C(=O)OC(C)(C)C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

(S)-(-)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde properties

On the Frontier of Asymmetric Synthesis: A Technical Guide to (S)-(-)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde

Introduction: The Strategic Value of a Chiral Workhorse

In the landscape of chiral building blocks, few command the same level of respect and utility as (S)-(-)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde, colloquially known to chemists as (S)-Garner's aldehyde. First reported by Philip Garner, this configurationally stable, serine-derived aldehyde has become an indispensable tool in the stereoselective synthesis of complex molecules, including natural products, amino sugars, and pharmacologically active compounds.[1][2] Its prevalence, evidenced by its use in hundreds of syntheses, is not accidental.[1] The rigid oxazolidine ring and the adjacent Boc-protected nitrogen atom provide a well-defined stereochemical environment, allowing for highly predictable and controllable nucleophilic additions at the aldehyde carbonyl.

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of properties to offer field-proven insights into its synthesis, core reactivity, and the mechanistic principles that govern its utility, empowering you to leverage this critical synthon with precision and confidence.

Core Properties and Safety Data

A comprehensive understanding of a reagent's physical and chemical properties is the foundation of its effective and safe use in the laboratory.

Physicochemical and Spectroscopic Data

The following table summarizes the key properties of (S)-Garner's aldehyde.

| Property | Value | Source(s) |

| IUPAC Name | tert-butyl (4S)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | [3] |

| Synonyms | (S)-Garner's aldehyde, (−)-N-Boc-N,O-isopropylidene-L-serinal | [4] |

| CAS Number | 102308-32-7 | [4] |

| Molecular Formula | C₁₁H₁₉NO₄ | [4] |

| Molecular Weight | 229.27 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | |

| Density | 1.06 g/mL at 25 °C | [4] |

| Boiling Point | 83-88 °C at 1 mmHg | [4] |

| Optical Rotation | [α]²⁰/D −90° (c = 1 in chloroform) | [4] |

| Refractive Index | n²⁰/D 1.445 | [4] |

Safety, Handling, and Storage

(S)-Garner's aldehyde is classified as an irritant and requires careful handling in a well-ventilated fume hood.

-

Hazard Classifications: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

-

Personal Protective Equipment (PPE): Eyeshields, chemical-resistant gloves, and a lab coat are mandatory.

-

Storage Conditions: This compound is sensitive to air and moisture. For long-term stability and to prevent degradation or epimerization, it should be stored under an inert atmosphere (e.g., nitrogen or argon) at low temperatures. A storage temperature of -20°C is recommended.

-

Expert Insight: The aldehyde functionality is prone to slow oxidation to the corresponding carboxylic acid upon prolonged exposure to air. Ensuring a tight seal and flushing the container with inert gas after each use is a critical, self-validating step to maintain purity.

Reliable Synthesis of (S)-Garner's Aldehyde from L-Serine

The most robust and scalable preparations of (S)-Garner's aldehyde originate from the inexpensive chiral pool starting material, L-serine. The following protocol is a well-established and validated sequence involving protection, cyclization, reduction, and subsequent oxidation.[2][3]

Caption: Workflow for the synthesis of (S)-Garner's Aldehyde.

Experimental Protocol: A Validated Two-Stage Reduction-Oxidation Sequence

This protocol provides the aldehyde with high enantiomeric purity by avoiding direct reduction of the ester, which can be prone to over-reduction and requires stringent temperature control.[3]

Part A: Synthesis of N-Boc-N,O-isopropylidene-L-serinol (Alcohol Precursor)

-

Esterification & Protection: L-serine is first converted to its N-Boc protected methyl ester. This is a standard literature procedure involving esterification with methanol and an acid catalyst, followed by protection of the amine with di-tert-butyl dicarbonate ((Boc)₂O).[3]

-

Acetonide Formation: The N-Boc-L-serine methyl ester (1.0 eq) is dissolved in acetone. 2,2-dimethoxypropane (DMP, ~8 eq) and a catalytic amount of boron trifluoride etherate (BF₃·OEt₂, ~0.06 eq) are added. The solution is stirred at room temperature for 2-3 hours until TLC analysis indicates complete consumption of the starting material. The reaction is quenched with triethylamine and concentrated in vacuo. The residue is partitioned between diethyl ether and saturated aqueous sodium bicarbonate. The combined organic layers are dried and concentrated to yield the oxazolidine methyl ester, which is often used without further purification.[3]

-

Reduction to the Alcohol: A flask containing tetrahydrofuran (THF) is charged with lithium borohydride (LiBH₄, ~1.5 eq). The oxazolidine methyl ester from the previous step, dissolved in THF, is added dropwise at 0 °C. The reaction is allowed to warm to room temperature and stirred for 3-4 hours. Upon completion, the reaction is carefully quenched by the slow addition of water, followed by extraction with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude N-Boc-N,O-isopropylidene-L-serinol. This alcohol is a stable intermediate that can be purified by chromatography if necessary.[3]

Part B: Swern Oxidation to (S)-Garner's Aldehyde

Causality: The Swern oxidation is chosen for its exceptionally mild conditions, which are crucial for preventing epimerization of the sensitive α-stereocenter—a common risk with more aggressive oxidizing agents.[2]

-

Activator Formation: In a three-necked flask under an argon atmosphere, oxalyl chloride (~1.5 eq) is dissolved in anhydrous dichloromethane (DCM) and cooled to -78 °C (acetone/dry ice bath).

-

DMSO Addition: A solution of dimethyl sulfoxide (DMSO, ~3.0 eq) in DCM is added dropwise, maintaining the internal temperature below -65 °C. The mixture is stirred for 15 minutes.

-

Alcohol Addition: The alcohol precursor from Part A (~1.0 eq), dissolved in DCM, is added dropwise over 30-40 minutes, ensuring the temperature remains below -65 °C. The resulting slurry is stirred for an additional 45 minutes.

-

Base Quench: N,N-Diisopropylethylamine (DIPEA, ~6.0 eq) is added dropwise. After addition, the cooling bath is removed, and the reaction is allowed to warm to 0 °C over 15 minutes.

-

Workup: The reaction is quenched with water. The layers are separated, and the aqueous phase is extracted twice with DCM. The combined organic layers are washed sequentially with 1 M HCl, saturated sodium bicarbonate, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is purified by flash chromatography on silica gel (typically eluting with a hexane/ethyl acetate gradient) to afford (S)-Garner's aldehyde as a clear oil. The enantiomeric purity should be >96% ee.[3]

Core Reactivity: Mastering Stereoselective C-C Bond Formation

The synthetic power of Garner's aldehyde lies in its ability to undergo diastereoselective additions to the carbonyl group. The stereochemical outcome is dictated by the existing chiral center at the C4 position of the oxazolidine ring.

The Governing Principle: The Felkin-Anh Model

The high degree of anti-selectivity observed in the addition of non-chelating nucleophiles (e.g., Grignard reagents, organolithiums) is reliably predicted by the Felkin-Anh model.[1][2]

-

Expertise & Experience: The model posits that the nucleophile attacks the carbonyl carbon along the Bürgi-Dunitz trajectory (~107°). To minimize steric hindrance, the largest substituent on the adjacent stereocenter (the C-N bond of the ring, due to the bulky Boc group) orients itself perpendicular to the carbonyl plane. The nucleophile then preferentially attacks from the face opposite this large group, passing by the smallest substituent (the α-hydrogen). This leads to the formation of the anti diastereomer as the major product.

Caption: Felkin-Anh model predicting anti-diastereomer formation.

Application Protocol 1: Diastereoselective Alkynylation

This protocol demonstrates a highly selective addition of a lithium acetylide, a powerful method for introducing a versatile alkyne functional group.[2]

-

Reagent Preparation: To a solution of ethyl propiolate (1.0 eq) in anhydrous THF at -78 °C under argon, add n-butyllithium (1.0 eq) dropwise. Stir for 20 minutes to form the lithium acetylide.

-

Aldehyde Addition: Add a solution of (S)-Garner's aldehyde (1.0 eq) in THF dropwise to the acetylide solution at -78 °C.

-

Reaction: Stir the mixture at -78 °C for 2-3 hours. Monitor the reaction by TLC.

-

Workup: Quench the reaction by adding saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash chromatography to yield the anti-propargylic alcohol as the major product (reported diastereomeric ratio >13:1).[2]

Application Protocol 2: Wittig Olefination

The Wittig reaction provides a direct route to alkenes. While non-stabilized ylides typically favor Z-alkene formation, reaction conditions can be tuned to achieve E-selectivity with Garner's aldehyde.

-

Ylide Formation: In a flame-dried, two-necked flask under argon, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C and add potassium tert-butoxide (1.1 eq) portion-wise. Stir the resulting yellow-orange mixture for 1 hour at 0 °C to form the ylide.

-

Aldehyde Addition: Cool the ylide suspension to -78 °C and add a solution of (S)-Garner's aldehyde (1.0 eq) in THF dropwise.

-

Reaction: Stir the reaction at -78 °C for 1 hour.

-

Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Allow the mixture to warm to room temperature and extract with diethyl ether (3x).

-

Purification: The major byproduct, triphenylphosphine oxide, can often be precipitated by concentrating the organic layers and triturating with a nonpolar solvent like hexanes. After filtration, the filtrate is concentrated and purified by flash chromatography to yield the desired vinyl-oxazolidine.

Analytical Characterization: A Self-Validating System

Verification of the structure and purity of synthesized (S)-Garner's aldehyde is paramount. The following data serve as a benchmark for researchers.

| Analysis | Expected Data |

| ¹H NMR | δ (400 MHz, C₆D₆, 70°C): 9.33 (br s, 1H, CHO), 3.91 (m, 1H, H-4), 3.67 (d, J=7.6 Hz, 1H, H-5a), 3.57 (d, J=7.6 Hz, 1H, H-5b), 1.58 (br s, 3H, CH₃), 1.40 (br s, 3H, CH₃), 1.34 (s, 9H, C(CH₃)₃). Note: Broad signals and peak doubling at room temperature are common due to restricted rotation around the N-Boc amide bond.[3] |

| ¹³C NMR | δ (100 MHz, C₆D₆, 70°C): 198.0 (CHO), 151.8 (N-COO), 95.0 (C-2), 80.6 (C(CH₃)₃), 65.1 (C-4), 63.7 (C-5), 28.3 (C(CH₃)₃), 26.0 (CH₃), 24.1 (CH₃).[3] |

| IR (Neat) | ν (cm⁻¹): 1739 (C=O, aldehyde), 1710 (C=O, Boc carbamate).[3] |

Conclusion

(S)-(-)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde is more than a mere reagent; it is a strategic asset in the design and execution of modern asymmetric synthesis. Its robust preparation from L-serine, combined with the predictable and high diastereoselectivity of its reactions governed by the Felkin-Anh model, ensures its continued prominence in the field. By understanding the causal mechanisms behind its reactivity and adhering to validated protocols for its synthesis and use, researchers can confidently employ Garner's aldehyde to construct complex chiral architectures with precision.

References

-

Passiniemi, M., & Koskinen, A. M. P. (2013). Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products. Beilstein Journal of Organic Chemistry, 9, 2641–2659. [Link]

-

Garner, P., & Park, J. M. (1987). The synthesis and stereoselective reactions of N-protected-N,O-isopropylidene-L-serinal: a new, generally useful C3 chiral building block. The Journal of Organic Chemistry, 52(11), 2361–2364. [Link]

-

Clemens, A. J. L., & Burke, S. D. (2012). Part I. Synthesis of Garner's Aldehyde and Efforts Toward the Synthesis of Tapentadol via an Asymmetric Hydroformylation/Reduction Sequence. University of Wisconsin-Madison Thesis. [Link]

-

Dondoni, A., & Perrone, D. (2000). Synthesis of 1,1-Dimethylethyl (S)-4-Formyl-2,2-Dimethyl-3-Oxazolidinecarboxylate by Oxidation of the Alcohol. Organic Syntheses, 77, 64. [Link]

-

Chemistry LibreTexts. (2023). The Wittig Reaction. [Link]

-

PubChem. (n.d.). 3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde, (S)-(-)-. National Center for Biotechnology Information. [Link]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

-

Roush, W. R., & Hunt, J. A. (1995). Studies on the Synthesis of Apoptolidin. 2. Synthesis of the C(12)-C(28) Fragment. The Journal of Organic Chemistry, 60(4), 798–798. [Link]

-

Chemguide. (n.d.). Reaction of Aldehydes and Ketones with Grignard Reagents. [Link]

-

Lumen Learning. (n.d.). The Wittig Reaction. Organic Chemistry II. [Link]

-

Passiniemi, M., & Koskinen, A. M. P. (2013). Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products. PMC. [Link]

-

Merck Index Online. (n.d.). Garner's Aldehyde. Royal Society of Chemistry. [Link]

-

Organic Syntheses. (n.d.). Aldehydes from 1,1,3,3-Tetramethylbutyl Isonitrile, an Organolithium Reagent or a Grignard Reagent, and Deuterium Oxide. Organic Syntheses, 51, 11. [Link]

- The Merck Index. (2001). 13th Ed., Merck & Co., Inc.

-

ResearchGate. (n.d.). Scheme 3. Synthesis of aldehyde 10 from L-serine. [Link]

-

University of California, Los Angeles. (n.d.). The Wittig Reaction: Synthesis of Alkenes. [Link]

- ChemDraw. (n.d.). Software for chemical structure drawing.

Sources

- 1. BJOC - Garner’s aldehyde as a versatile intermediate in the synthesis of enantiopure natural products [beilstein-journals.org]

- 2. Garner’s aldehyde as a versatile intermediate in the synthesis of enantiopure natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. chem.libretexts.org [chem.libretexts.org]

Technical Guide: Garner's Aldehyde (1,1-dimethylethyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate)

Executive Summary

Garner’s aldehyde is a seminal chiral building block in organic synthesis, derived from the amino acid L-serine.[1] It serves as a configurationally stable, protected

This guide details the optimized synthesis, stability profiles, and stereochemical models governing its reactivity, moving beyond the original 1984 protocol to modern, scalable methodologies.

Structural & Mechanistic Foundations

Structure and Chirality

-

IUPAC Name: tert-Butyl (4S)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate.

-

Core Scaffold: An oxazolidine ring formed by the condensation of L-serine with acetone (or an equivalent).

-

Protecting Groups:

-

N-Boc (tert-butoxycarbonyl): Provides steric bulk to direct nucleophilic attack and prevents amine oxidation.

-

Acetonide (Isopropylidene): Locks the

-amino and

-

The "Garner's Aldehyde Problem": Racemization

The primary challenge in working with

-

Risk Factor: Basic conditions (e.g., during ester hydrolysis or workup) promote proton abstraction.

-

Solution: The oxazolidine ring increases the steric barrier to deprotonation. However, rigorous adherence to pH control and temperature during synthesis is required to maintain

enantiomeric excess (ee).

Synthesis Methodologies: Evolution & Optimization

The original method by Philip Garner (1984) involved late-stage esterification using methyl iodide, which is toxic and prone to racemization. Modern protocols (McKillop/Taylor and Roush) offer superior yields and safety.

Comparative Analysis of Synthetic Routes

| Feature | Original Garner Method (1984) | McKillop/Taylor Improvement (1994) | Alcohol Oxidation Route (Roush) |

| Starting Material | N-Boc-L-Serine | L-Serine Methyl Ester HCl | Garner's Ester (Intermediate) |

| Key Reagents | MeI, NaH, DMP | Boc | LiAlH |

| Racemization Risk | High (Basic esterification) | Low (Acidic esterification) | Very Low (Avoids over-reduction) |

| Overall Yield | 46–58% | 70–85% | 65–75% |

| Scalability | Poor (MeI toxicity) | Excellent | Good |

| Primary Defect | Low ee% often observed | Requires careful DIBAL-H control | Two-step reduction/oxidation |

Optimized Synthesis Workflow (McKillop Protocol)

This route avoids the toxic methyl iodide and minimizes base-catalyzed epimerization by performing esterification under acidic conditions before Boc protection.

Figure 1: The McKillop/Taylor optimized synthesis route. The reduction step (red) requires precise temperature control (-78°C) to prevent over-reduction to the alcohol.

Reactivity & Stereochemical Models[3]

When nucleophiles (Grignard reagents, organolithiums, enolates) add to Garner's aldehyde, the stereochemical outcome is dictated by the Felkin-Anh Model .[2]

Stereocontrol Mechanism

Unlike

-

Trajectory: The nucleophile attacks the carbonyl carbon at the Bürgi-Dunitz angle (~107°) from the face opposite the bulkiest group.[4]

-

Conformation: The C-N bond of the oxazolidine ring acts as the "Large" group perpendicular to the carbonyl. The nucleophile attacks from the re-face (relative to the aldehyde), leading predominantly to the anti-amino alcohol product (syn diastereomer relative to the existing chiral center).

Figure 2: Simplified representation of the Felkin-Anh transition state. The nucleophile approaches away from the bulky N-Boc group, typically yielding 3,4-anti stereochemistry.

Detailed Experimental Protocol

Objective: Synthesis of (S)-Garner's Aldehyde via the McKillop Protocol.

Step 1: Esterification & Protection[5][6]

-

Suspend L-Serine (10.0 g, 95 mmol) in dry methanol (100 mL).

-

Cool to 0°C. Slowly add acetyl chloride (2.2 eq) or thionyl chloride. Note: Exothermic.

-

Reflux for 2 hours. Concentrate in vacuo to yield the methyl ester hydrochloride.

-

Resuspend in DCM. Add Et

N (2.2 eq) and Boc -

Workup: Wash with 1N HCl, sat. NaHCO

, and brine. Dry over MgSO

Step 2: Acetonide Formation (The Garner Ester)

-

Dissolve N-Boc ester (from Step 1) in acetone (10 mL/g).

-

Add 2,2-dimethoxypropane (10 eq) and BF

Et -

Stir at RT until TLC shows conversion (orange to red-brown color shift is common).

-

Quench with Et

N before concentration to prevent acid-catalyzed hydrolysis. -

Purify via flash chromatography (Hexane/EtOAc) to obtain the oxazolidine ester.

Step 3: Reduction to Aldehyde (Critical Step)

-

Dissolve the oxazolidine ester (1.0 eq) in anhydrous Toluene (0.1 M). DCM can be used but Toluene often gives higher ee.

-

Cool strictly to -78°C (Dry ice/Acetone).

-

Add DIBAL-H (1.0 M in toluene, 1.1 eq) dropwise over 30 mins via syringe pump.

-

Tip: Run down the side of the flask to pre-cool the reagent.

-

-

Stir at -78°C for 1–2 hours. Monitor by TLC (stain with KMnO

or Ninhydrin). -

Quench at -78°C with methanol (excess), then add sat. Rochelle’s salt (potassium sodium tartrate) solution.

-

Warm to RT and stir vigorously until the emulsion clears (can take 2–4 hours).

-

Extract with Et

O, dry, and concentrate. -

Purification: Rapid filtration through a short pad of silica gel. Do not store on silica.

Stability & Handling

-

Storage: Garner's aldehyde is chemically stable but configurationally labile. Store at -20°C under Argon.

-

Purity: It typically exists as a rotamer mixture (visible in NMR).

-

Shelf Life: Stable for weeks at -20°C. If purity degrades, re-purify immediately before use.

-

Racemization Check: Convert a small aliquot to the corresponding alcohol (NaBH

reduction) and analyze via chiral HPLC or Mosher's ester analysis.

References

-

Garner, P., & Park, J. M. (1987). The synthesis and configurational stability of differentially protected

-hydroxy- -

McKillop, A., Taylor, R. J., Watson, R. J., & Lewis, N. (1994).[6] An improved procedure for the preparation of the Garner aldehyde.[7][8][9] Synthesis, 1994(01), 31–33.[10] Link

-

Dondoni, A., & Perrone, D. (2004). Synthesis of 1,1-dimethylethyl (S)-4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate. Organic Syntheses, 81, 191. Link

-

Liang, X., & Andersch, J. (2005). Garner's Aldehyde. Synlett, 2005(14), 2255–2256. Link

-

Roush, W. R., & Hunt, J. A. (1995). Asymmetric Allylation of Garner's Aldehyde.[11] The Journal of Organic Chemistry, 60(4), 798-806. Link

Sources

- 1. BJOC - Garner’s aldehyde as a versatile intermediate in the synthesis of enantiopure natural products [beilstein-journals.org]

- 2. Garner’s aldehyde as a versatile intermediate in the synthesis of enantiopure natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. Felkin-Anh Model | OpenOChem Learn [learn.openochem.org]

- 5. researchgate.net [researchgate.net]

- 6. pure.york.ac.uk [pure.york.ac.uk]

- 7. BJOC - Garner’s aldehyde as a versatile intermediate in the synthesis of enantiopure natural products [beilstein-journals.org]

- 8. asset.library.wisc.edu [asset.library.wisc.edu]

- 9. researchgate.net [researchgate.net]

- 10. An Improved Process For The Preparation Of Optically Pure (S) ( ) [quickcompany.in]

- 11. mdpi.com [mdpi.com]

The Definitive Guide to Garner's Aldehyde (CAS 102308-32-7): Mechanistic Insights and Synthetic Protocols for Enantiopure Intermediates

As a Senior Application Scientist overseeing the scale-up of chiral building blocks, I frequently encounter the challenges of maintaining stereochemical integrity during complex organic syntheses. The synthesis of α-amino aldehydes is notoriously difficult due to their high propensity for racemization via enolization. However, (S)-Garner's aldehyde (CAS 102308-32-7) elegantly circumvents this issue.

Since its introduction in 1984, this configurationally stable intermediate has become a cornerstone in the asymmetric synthesis of amino alcohols, sphingosines, and complex peptide antibiotics. This whitepaper provides an in-depth, field-proven guide to the physicochemical profiling, optimized synthesis, and stereoselective application of Garner's aldehyde.

Physicochemical Profiling & Structural Identity

Before initiating any synthetic workflow, it is critical to establish a self-validating baseline for the starting materials. The following table summarizes the quantitative data and specifications required to verify the integrity of (S)-Garner's aldehyde.

| Property | Specification / Data |

| CAS Number | 102308-32-7[1] |

| IUPAC / Chemical Name | tert-Butyl (S)-(-)-4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate |

| Molecular Formula | C₁₁H₁₉NO₄[2] |

| Molecular Weight | 229.27 g/mol [2] |

| Appearance | Colorless to light yellow clear liquid |

| Boiling Point | 83–88 °C (at 1.0–1.4 mmHg) |

| Optical Rotation | [α]D²⁰ -91.7° (c = 1.34 in CHCl₃)[3] |

| Storage Conditions | 2–8 °C or -20 °C, strictly under inert atmosphere (Argon/N₂)[2] |

Self-Validation Checkpoint: Always measure the optical rotation of the isolated aldehyde. A value significantly lower than -91.7° indicates epimerization at the α-chiral center, which will catastrophically impact downstream diastereoselectivity.

Mechanistic Foundations: The Power of the Oxazolidine Ring

The primary challenge in handling α-amino aldehydes is the acidity of the α-proton, which readily undergoes deprotonation and subsequent enolization, destroying the stereocenter. Garner's aldehyde solves this through the formation of an N,O-acetal (oxazolidine) ring.

By tying the hydroxyl and amino groups of L-serine into a rigid 2,2-dimethyl-1,3-oxazolidine structure, the conformation of the molecule is locked. This structural rigidity sterically shields the α-proton, drastically increasing the kinetic barrier to deprotonation. Consequently, Garner's aldehyde can be subjected to various carbon-chain elongation reactions—such as Wittig olefinations and Grignard additions—without losing its enantiomeric purity ().

Optimized Synthesis Workflow (The McKillop-Dondoni Protocol)

The original 1984 Garner protocol utilized highly toxic methyl iodide and often resulted in slight chiral degradation during the final reduction step. In our laboratory, we utilize the optimized McKillop-Dondoni sequence, which improves both safety and enantiomeric retention.

Optimized synthesis workflow of (S)-Garner's aldehyde from L-serine.

Step-by-Step Methodology

Phase 1: Esterification & Protection

-

Esterification: Suspend L-Serine in anhydrous methanol. Slowly add acetyl chloride at 0 °C to generate HCl in situ. Reflux the mixture to yield L-serine methyl ester hydrochloride.

-

Causality: Generating HCl in situ avoids the use of toxic methyl iodide and DMF required in the original protocol, significantly improving the safety and scalability of the reaction ().

-

-

N-Boc Protection: Treat the resulting ester with di-tert-butyl dicarbonate (Boc₂O) and triethylamine (Et₃N) in dichloromethane (DCM) at 0 °C, warming to room temperature to yield N-Boc-L-serine methyl ester.

Phase 2: Acetalization

-

Ring Formation: React the N-Boc-L-serine methyl ester with 2,2-dimethoxypropane (DMP) using a catalytic amount of boron trifluoride etherate (BF₃·OEt₂) in acetone at room temperature.

-

Causality: The formation of the oxazolidine ring is thermodynamically driven. The isopropylidene acetal locks the conformation, providing the necessary steric bulk to shield the α-chiral center during subsequent steps.

-

Phase 3: Controlled Reduction

-

Reduction to Alcohol: Reduce the oxazolidine ester to the primary alcohol using LiAlH₄ in THF at 0 °C.

-

Swern Oxidation: Oxidize the primary alcohol to the target aldehyde using oxalyl chloride and DMSO at -78 °C. Crucially, use N,N-diisopropylethylamine (DIPEA/Hünig's base) instead of triethylamine to facilitate the final elimination step.

-

Causality: Direct reduction with DIBAL-H frequently leads to over-reduction or partial epimerization. The two-step reduction-oxidation sequence using the bulkier Hünig's base effectively eliminates base-catalyzed α-deprotonation, preserving >98% enantiomeric excess ().

-

Stereoselective Nucleophilic Additions

The primary utility of Garner's aldehyde lies in its predictable stereochemical outcomes during nucleophilic additions. Due to the steric bulk of the Boc and acetonide groups, additions typically proceed via a Felkin-Anh non-chelation control model .

Felkin-Anh non-chelation control model for nucleophilic additions.

Step-by-Step Methodology: Organometallic Addition

-

Reagent Preparation: Prepare the desired Grignard reagent (RMgBr) or organolithium species and cool to -78 °C in anhydrous THF under an argon atmosphere.

-

Causality: Lowering the temperature to -78 °C is critical to suppress background racemization and maximize kinetic stereocontrol. THF acts as a coordinating solvent that breaks up organometallic aggregates, ensuring a highly reactive monomeric species.

-

-

Addition: Add (S)-Garner's aldehyde dropwise to the cooled organometallic solution. Stir for 2–4 hours at -78 °C.

-

Causality: The bulky Boc and acetonide groups prevent the metal cation from chelating with the ring oxygens. Forced into a non-chelation transition state, the nucleophile attacks from the sterically less hindered Re-face, yielding the anti-2-amino-1,3-diol derivative as the major product.

-

-

Quenching: Quench the reaction strictly at -78 °C with saturated aqueous NH₄Cl before allowing the mixture to warm to room temperature.

-

Self-Validation Checkpoint: Analyze the crude mixture via chiral HPLC or ¹H-NMR. A successful Felkin-Anh addition will yield an anti:syn diastereomeric ratio exceeding 10:1.

-

Conclusion

(S)-Garner's aldehyde (CAS 102308-32-7) remains an indispensable tool for drug development professionals and synthetic chemists. By understanding the causality behind its structural stability and strictly adhering to optimized protocols like the McKillop-Dondoni sequence, researchers can reliably access enantiopure polyhydroxylated alkaloids, sphingosines, and modified amino acids with unparalleled stereocontrol.

References

-

Passiniemi, M., & Koskinen, A. M. P. (2013). Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products. Beilstein Journal of Organic Chemistry, 9, 2641–2659. URL:[Link]

-

Liang, X., Andersch, J., & Bols, M. (2001). Garner's aldehyde. Journal of the Chemical Society, Perkin Transactions 1, 2136-2157. URL:[Link]

Sources

A Comprehensive Technical Guide to (S)-(-)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde (Garner's Aldehyde)

This guide provides an in-depth technical overview of (S)-(-)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde, a pivotal chiral building block in modern organic synthesis. Commonly known as Garner's aldehyde, this compound serves as a versatile precursor for the asymmetric synthesis of a wide array of complex molecules, particularly in the realm of pharmaceutical and agrochemical development. This document will delve into its fundamental properties, synthesis, and key applications, offering practical insights for researchers, scientists, and professionals in drug development.

Core Molecular and Physical Properties

(S)-(-)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde is a chiral molecule widely utilized in asymmetric synthesis.[1][2] Its utility stems from the stereochemically defined aldehyde functional group held within a protected amino acid scaffold.

| Property | Value |

| Molecular Weight | 229.27 g/mol [3][4][5][6] |

| Molecular Formula | C11H19NO4[3][4][6] |

| CAS Number | 102308-32-7[3][4][6] |

| Appearance | Liquid[2] |

| Density | 1.06 g/mL at 25 °C |

| Boiling Point | 83-88 °C at 1 mmHg |

| Refractive Index | n20/D 1.445 |

| Optical Activity | [α]20/D −90°, c = 1 in chloroform |

| Synonyms | (-)-N-Boc-N,O-isopropylidene-L-serinal, tert-Butyl (S)-(-)-4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate, Garner's aldehyde[6][7] |

Synthesis of Garner's Aldehyde: A Step-by-Step Protocol

The most common and efficient synthesis of Garner's aldehyde commences with the readily available and relatively inexpensive chiral starting material, L-serine.[8] The synthetic pathway involves protection of the amino and carboxyl groups, followed by cyclization and subsequent oxidation to yield the desired aldehyde.

Experimental Protocol:

Step 1: Methyl Esterification of L-Serine

-

Suspend L-Serine in methanol.

-

Cool the mixture in an ice bath.

-

Slowly add thionyl chloride dropwise while maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction to warm to room temperature and then reflux for 3 hours.

-

Remove the solvent under reduced pressure to obtain the crude L-serine methyl ester hydrochloride.

Step 2: N-Boc Protection

-

Dissolve the L-serine methyl ester hydrochloride in a suitable solvent such as dichloromethane.

-

Add a base, for example, triethylamine, to neutralize the hydrochloride salt.

-

Add di-tert-butyl dicarbonate (Boc)2O and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

Perform an aqueous workup and purify by column chromatography to yield (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate.

Step 3: Oxazolidine Formation

-

Dissolve the N-Boc protected serine methyl ester in benzene.

-

Add 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid (PTSA).

-

Reflux the mixture with a Dean-Stark apparatus to remove the methanol byproduct.

-

Once the reaction is complete, neutralize the acid catalyst, and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography to obtain (S)-tert-butyl 4-(hydroxymethyl)-2,2-dimethyloxazolidine-3-carboxylate.

Step 4: Swern Oxidation to Garner's Aldehyde

-

In a flask, prepare a solution of oxalyl chloride in anhydrous dichloromethane and cool to -78°C.

-

Slowly add dimethyl sulfoxide (DMSO) to the cooled solution.

-

Add a solution of (S)-tert-butyl 4-(hydroxymethyl)-2,2-dimethyloxazolidine-3-carboxylate in dichloromethane dropwise.

-

Stir the reaction for 30-60 minutes at -78°C.

-

Add triethylamine to quench the reaction and stir for an additional 30 minutes, allowing the mixture to warm to room temperature.

-

Perform an aqueous workup and purify the crude product by column chromatography to afford (S)-(-)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde.

Caption: Synthetic pathway to Garner's Aldehyde from L-Serine.

Applications in Asymmetric Synthesis and Drug Development

Garner's aldehyde is a cornerstone in the synthesis of chiral molecules due to its versatility in undergoing a wide range of diastereoselective transformations. The aldehyde functionality serves as a handle for chain extension, while the oxazolidine ring provides steric hindrance that directs the stereochemical outcome of reactions.

Key applications include:

-

Synthesis of γ-aminophosphonates: These compounds are valuable as subtype-selective sphingosine 1-phosphate receptor agonists and antagonists, with potential applications in autoimmune diseases and cancer.[9]

-

Preparation of N-sulfonylated propargylglycine derivatives: These molecules have been investigated as metalloproteinase inhibitors, which are targets for a variety of diseases, including arthritis and cancer.[9]

-

Asymmetric synthesis of natural products: Garner's aldehyde is a frequently used starting material in the total synthesis of complex natural products due to its inherent chirality.[9]

-

Synthesis of Imidazopyridines as PD-1/PD-L1 Antagonists: The aldehyde can be utilized in the construction of heterocyclic scaffolds for the development of novel cancer immunotherapies.

The polar nature of the aldehyde group in Garner's aldehyde can also enhance the polarity and solubility of intermediates, which can be advantageous in certain synthetic routes.[2]

Caption: Major applications of Garner's Aldehyde in synthesis.

Handling and Storage

Proper handling and storage of Garner's aldehyde are crucial to maintain its integrity and ensure safety.

-

Safety Precautions: The compound is known to cause skin and serious eye irritation and may cause respiratory irritation.[9] It is essential to wear appropriate personal protective equipment (PPE), including eye shields, gloves, and a suitable respirator filter. Work should be conducted in a well-ventilated area.

-

Storage Conditions: Garner's aldehyde is air-sensitive and should be stored under an inert atmosphere, such as nitrogen.[4][9] It should be kept in a cool, dry, and well-ventilated place, away from oxidizing agents.[9] For long-term storage, temperatures of -20°C are recommended.[4]

Conclusion

(S)-(-)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde, or Garner's aldehyde, is a highly valuable and versatile chiral building block in organic synthesis. Its straightforward preparation from L-serine and the predictable stereochemical control it offers in a multitude of reactions have solidified its importance in the synthesis of complex, high-value molecules for the pharmaceutical and related industries. A thorough understanding of its properties, synthesis, and handling is paramount for its effective and safe utilization in research and development.

References

-

PubChem. (n.d.). 3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde, (S)-(-)-. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). (S)-(−)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde (95%). Retrieved from [Link]

-

Glycogen Bioscience. (n.d.). (S)-(−)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde. Retrieved from [Link]

-

Khadse, S., & Chaudhari, P. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Chemical Technology: An Indian Journal, 10(4), 132-135. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. chemscene.com [chemscene.com]

- 5. 3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde, (S)-(-)- | C11H19NO4 | CID 179824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (S)-(−)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde (95%) - Amerigo Scientific [amerigoscientific.com]

- 7. (S)-(−)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde | (S)-(−)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde | Glycogen Bioscience [glycogenbio.com]

- 8. tsijournals.com [tsijournals.com]

- 9. (S)-(-)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde, 95%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Whitepaper: Physicochemical Profiling and Synthesis Dynamics of N-Boc-N,O-isopropylidene-L-serinal (Garner's Aldehyde)

Executive Summary

N-Boc-N,O-isopropylidene-L-serinal, universally recognized as Garner's aldehyde , is a premier chiral pool building block utilized in the asymmetric synthesis of complex natural products, amino sugars, and sphingolipids[1]. As a Senior Application Scientist, I have structured this technical guide to transcend basic data reporting. Herein, we dissect the causality behind its physicochemical properties, structural dynamics, and the precise operational parameters required for its successful synthesis and purification.

Quantitative Physicochemical Profile & Analytical Metrics

Understanding the physical properties of Garner's aldehyde is not merely an exercise in data collection; it is the foundation of rational experimental design. The compound's thermal lability and stereochemical sensitivity dictate every downstream handling protocol.

Table 1: Physicochemical Properties of (S)-Garner's Aldehyde

| Property | Value | Method / Condition |

| Molecular Formula | C₁₁H₁₉NO₄ | - |

| Molecular Weight | 229.27 g/mol | - |

| Appearance | Colorless liquid to semi-transparent white crystals | Crystals form upon freezing[1] |

| Boiling Point | 83–88 °C | High vacuum (1.0–1.4 mmHg)[2] |

| Density | 1.06 g/mL | at 25 °C[2] |

| Refractive Index (n²⁰/D) | 1.445 | -[2] |

| Specific Optical Rotation ([α]²⁰/D) | −90° to −91.7° | c = 1.0 to 1.34 in CHCl₃[2][3] |

The Causality of Physical Properties in Workflow Design

-

Thermal Sensitivity (Boiling Point): Garner's aldehyde is highly susceptible to thermal degradation. Distillation must be strictly performed under high vacuum (e.g., 0.3–1.4 mmHg) to artificially lower the boiling point to the 72–88 °C range[2][3]. Prolonged exposure to temperatures above this threshold induces epimerization at the α-carbon, destroying the enantiomeric purity that makes the building block valuable.

-

Chiroptical Integrity (Optical Rotation): The specific rotation ([α]²⁰/D ≈ −90°) serves as the primary non-destructive QA/QC metric[2]. A deviation in this value immediately signals racemization during the DIBAL-H reduction step, allowing researchers to halt a doomed synthetic sequence before committing expensive downstream reagents.

Conformational Dynamics and Structural Stability

A critical, often overlooked aspect of Garner's aldehyde is its behavior in solution. The molecule does not exist as a single rigid entity; rather, it exhibits a dynamic equilibrium between two distinct conformers at room temperature[4].

Mechanistic Insight: The Rotamer Effect

This equilibrium is driven by the restricted rotation around the conjugated C–N bond of the tert-butoxycarbonyl (Boc) carbamate group[4].

-

Syn vs. Anti Conformers: In the syn conformer, the carbonyl of the carbamate group is oriented syn to the C2–N bond, whereas in the anti conformer, they adopt an anti orientation.

-

Dipole Stabilization: Density-functional theory (DFT) and NMR studies confirm that the dipole moment of the molecule is the decisive factor stabilizing the major conformer in solution[4].

-

Synthetic Consequence: This inherent flexibility plays a pivotal role in asymmetric induction. When executing nucleophilic additions (e.g., Grignard or Wittig olefination), the dynamic ratio of these rotamers directly influences the facial accessibility of the formyl group, dictating the diastereoselectivity of the newly formed stereocenter.

Dynamic equilibrium between syn and anti conformers of the N-Boc carbamate group.

Scalable Synthesis & Purification Protocol

While Philip Garner's original synthesis provided the foundation, modern laboratories favor the Koskinen modification due to its superior overall yield (66–71%) and exceptional enantiomeric excess (>97% ee)[1]. The protocol below is designed as a self-validating system, where each step's success ensures the viability of the next.

Step-by-Step Methodology

Step 1: Esterification & N-Protection

-

Suspend L-Serine in methanol and cool to 0 °C.

-

Add Acetyl Chloride (AcCl) dropwise, then heat to 50 °C to drive the Fischer esterification to completion[1].

-

Cool the mixture, add Triethylamine (Et₃N) and Boc-anhydride ((Boc)₂O) in CH₂Cl₂ at 0 °C, warming to room temperature to yield Boc-Ser-OMe[1].

-

Causality: AcCl generates anhydrous HCl in situ, preventing aqueous hydrolysis of the nascent ester.

Step 2: Acetonide Formation (Oxazolidine Ring Closure)

-

Dissolve Boc-Ser-OMe in CH₂Cl₂.

-

Add 2,2-dimethoxypropane (DMP) and a catalytic amount of Boron trifluoride etherate (BF₃·Et₂O) at room temperature[1].

-

Purify the fully protected intermediate via high vacuum distillation.

-

Causality: BF₃·Et₂O acts as a mild Lewis acid. Utilizing mild conditions prevents the premature cleavage of the acid-sensitive Boc group, which would occur under harsher Brønsted acidic conditions.

Step 3: Controlled Reduction (The Critical Step)

-

Dissolve the oxazolidine intermediate in anhydrous toluene and cool strictly to −84 °C (using an EtOAc/Liquid N₂ bath)[1].

-

Add Diisobutylaluminum hydride (DIBAL-H) dropwise, maintaining the internal temperature below −75 °C[1].

-

Quench carefully with methanol, followed by an aqueous workup.

-

Causality: DIBAL-H is a potent reducing agent. If the temperature rises above −75 °C, the stable tetrahedral intermediate collapses prematurely, leading to over-reduction into the corresponding alcohol[1]. Furthermore, quenching must be managed meticulously to prevent the formation of insoluble, gel-like aluminum salts that trap the product and severely depress extraction yields[1].

Step-by-step synthetic workflow of Garner's aldehyde emphasizing reagent causality.

Conclusion

The utility of N-Boc-N,O-isopropylidene-L-serinal hinges entirely on the preservation of its α-stereocenter and the strategic exploitation of its conformational rotamers. By adhering strictly to cryogenic parameters during reduction and high-vacuum conditions during distillation, researchers can reliably generate this indispensable chiral building block with uncompromised chiroptical integrity.

References

- Beilstein Journal of Organic Chemistry - Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products.

- Sigma-Aldrich - (S)-(-)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde 95% Product Page.

- Elsevier / Universidad de La Rioja - Conformational analysis of N-Boc-N,O-isopropylidene-a-serinals. A combined DFT and NMR study.

- DrugFuture Chemical Index Database - Garner's Aldehyde Properties.

Sources

- 1. BJOC - Garner’s aldehyde as a versatile intermediate in the synthesis of enantiopure natural products [beilstein-journals.org]

- 2. (S)-(-)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde 95 102308-32-7 [sigmaaldrich.com]

- 3. Garner's Aldehyde [drugfuture.com]

- 4. investigacion.unirioja.es [investigacion.unirioja.es]

Stereochemical Dynamics & Synthetic Utility of Ethyl 3-Boc-2,2-dimethyloxazolidine-4-carboxylate

[1][2]

Executive Summary: The "Ethyl Garner Ester"

Ethyl 3-Boc-2,2-dimethyloxazolidine-4-carboxylate is the ethyl ester analog of the renowned "Garner’s Ester."[1][2] It serves as a robust, chirally pure building block derived from the chiral pool (typically L- or D-serine).[1][2] While the methyl ester is historically more common in the primary literature (Garner & Park, 1987), the ethyl variant offers slightly altered lipophilicity and hydrolytic stability profiles, making it a preferred choice in specific process chemistry applications where methoxide generation is undesirable.

This guide dissects the stereochemical integrity, rotameric behavior, and synthetic rigor required to utilize this compound effectively in drug development.

Stereochemical Architecture & Conformational Analysis

The C4 Chiral Center

The core value of this molecule lies in the C4 carbon.[1] Derived from serine, the configuration is strictly conserved unless harsh acidic conditions or strong bases promote racemization.

N-Boc Rotamerism: The "Hidden" NMR Complexity

A frequent point of confusion for researchers analyzing this compound is its NMR spectrum.[1][2] At room temperature, the tert-butoxycarbonyl (Boc) group on the nitrogen exhibits restricted rotation around the N-C(O) bond.[1][2] This results in the presence of two distinct rotamers (s-cis and s-trans) in solution.[1][2]

-

Observation: 1H NMR and 13C NMR signals often appear broadened or split (e.g., a 60:40 ratio). This is not an impurity; it is an intrinsic physical property of N-Boc-oxazolidines.[1][2]

-

Validation: Running the NMR at elevated temperatures (e.g., 50°C in DMSO-d6) typically coalesces these peaks into sharp singlets, confirming the rotameric nature.[1]

Ring Conformation

The 2,2-dimethyloxazolidine ring adopts a puckered "envelope" conformation to minimize steric clash between the C2-gem-dimethyl groups and the C4-ester/N-Boc groups.[1][2] This steric bulk is precisely what shields the C4 proton, granting the molecule its relative resistance to racemization compared to linear serine derivatives.

Synthesis & Critical Control Points

The synthesis is a three-stage cascade starting from L-Serine.[1][2] The critical step for stereochemical retention is the acetonide formation.[1]

Synthetic Pathway (DOT Diagram)

Figure 1: Synthetic workflow from L-Serine to the target oxazolidine.[1][2][4] The red pathway highlights the cyclization step where Lewis acid catalysis is employed.

Detailed Protocol: Self-Validating System

Step 1: Esterification

-

Reagents: L-Serine, Ethanol (anhydrous), Thionyl Chloride (

).[1][2] -

Control: Use anhydrous conditions to prevent hydrolysis.

Step 2: N-Protection

-

Reagents: L-Serine Ethyl Ester HCl, Di-tert-butyl dicarbonate (

), Triethylamine ( -

Logic: Base neutralizes the HCl salt, liberating the amine for nucleophilic attack on the Boc-anhydride.[1]

-

Validation: Disappearance of the free amine peak in IR; shift in TLC Rf.

Step 3: Acetonide Formation (The Garner Protocol)

-

Reagents: N-Boc-Serine Ethyl Ester, 2,2-Dimethoxypropane (DMP),

(Catalytic).[1][2] -

Mechanism: Transacetalization.[1] The Lewis acid (

) activates the DMP. The serine hydroxyl and carbamate oxygen cyclize to form the ring.[1] -

Critical Warning: Extended reaction times or excess Lewis acid can lead to epimerization at C4 or loss of the Boc group.[1] Quench strictly upon completion (monitor by TLC).

-

Alternative:

-Toluenesulfonic acid (

Reactivity & Downstream Applications[1]

This ester is the stable storage form of "Garner's Aldehyde."[1] The aldehyde itself is configurationally unstable (prone to racemization on silica gel). Therefore, the ester is reduced in situ only when needed.

Reduction to Garner's Aldehyde

The partial reduction is achieved using DIBAL-H (Diisobutylaluminum hydride) at -78°C.[1][2][4]

-

Reaction: Ester

Tetrahedral Aluminate Intermediate -

Racemization Risk: High.[1] If the temperature rises above -70°C during quenching, the

-proton becomes acidic, leading to enolization and racemization.[1][2]

Racemization Pathways (DOT Diagram)

Figure 2: Thermodynamic racemization pathway via enolization.[2] Strict temperature control prevents the formation of the planar enolate.[2]

Analytical Data & Specifications

Quantitative Properties Table

| Parameter | Specification | Notes |

| Formula | Ethyl ester variant | |

| MW | 259.30 g/mol | |

| Appearance | Colorless to pale yellow oil | Solidifies upon long-term fridge storage |

| Optical Rotation | ( | |

| Boiling Point | ~105-110°C @ 2 mmHg | Extrapolated from methyl ester data |

| NMR (CDCl3) | Rotamers present | Broad singlets for Boc ( |

Troubleshooting Purity

-

Issue: Low ee% (Enantiomeric Excess).

-

Cause: Likely occurred during the cyclization step if heat was used, or the starting serine was not pure.

-

Fix: Recrystallize the intermediate N-Boc-Serine before cyclization. The final oxazolidine ester is an oil and difficult to purify by crystallization; it usually requires vacuum distillation or flash chromatography (Hexane/EtOAc).[2]

References

-

Garner, P., & Park, J. M. (1987). The Synthesis and Configurational Stability of (S)-1,1-Dimethylethyl 4-Formyl-2,2-dimethyl-3-oxazolidinecarboxylate.[1][2] Journal of Organic Chemistry, 52(12), 2361–2364. Link[1][2]

-

McKee, J. A., & Moore, R. E. (1987). Synthesis of the Garner Aldehyde Ester. Organic Syntheses, 70, 186. (Describes the methyl ester protocol adaptable to ethyl ester). Link

-

Falorni, M., et al. (1999). Chiral Ligands Containing Heteroatoms. Tetrahedron: Asymmetry, 10(8), 1517-1526.[1][2] (Discusses Lewis acid catalyzed cyclization). Link

-

Dondoni, A., & Perrone, D. (2004). Synthesis of 1,1-Dimethylethyl (S)-4-Formyl-2,2-dimethyl-3-oxazolidinecarboxylate.[1][2] Organic Syntheses, Coll. Vol. 10, p. 320. Link[1][2]

Methodological & Application

Application Notes & Protocols: Asymmetric Synthesis of Chiral α-Amino Acids Utilizing Garner's Aldehyde

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the application of Garner's aldehyde in the asymmetric synthesis of non-proteinogenic α-amino acids. We delve into the underlying principles of stereocontrol, provide detailed, field-tested protocols for key transformations, and offer insights into experimental design and troubleshooting. This guide is structured to serve as a practical resource for leveraging this powerful chiral building block in drug discovery and natural product synthesis.

Introduction: The Strategic Importance of Garner's Aldehyde

Chirality is a fundamental principle in pharmacology and materials science. The specific three-dimensional arrangement of atoms in a molecule can dictate its biological activity, with enantiomers often exhibiting profoundly different effects.[1] This is particularly critical in drug development, where one enantiomer may be therapeutic while the other is inactive or even harmful, as exemplified by the tragic case of thalidomide.[1] Consequently, the ability to synthesize enantiomerically pure compounds is a cornerstone of modern organic chemistry.

α-Amino acids, the building blocks of proteins, represent a crucial class of chiral molecules. Beyond the 20 proteinogenic amino acids, a vast number of non-proteinogenic analogues serve as key intermediates in the synthesis of pharmaceuticals, peptidomimetics, and natural products.

(S)- and (R)-Garner's aldehyde , formally known as tert-butyl (4S)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate and its (R)-enantiomer, have emerged as exceptionally versatile and reliable chiral synthons for this purpose.[1][2][3] Derived from the inexpensive and readily available amino acid serine, Garner's aldehyde offers several strategic advantages:

-

Configurational Stability: The α-stereocenter is locked within a rigid oxazolidine ring, which significantly minimizes the risk of epimerization under a wide range of reaction conditions—a common challenge with other α-amino aldehydes.[1][4]

-

Orthogonal Protection: The molecule features two distinct protecting groups: a tert-butoxycarbonyl (Boc) group on the nitrogen and an isopropylidene ketal (acetonide) protecting the amino alcohol moiety. These can be removed under different conditions, allowing for selective deprotection and further functionalization.

-

Predictable Stereochemical Control: The rigid cyclic structure provides a well-defined steric and electronic environment, enabling highly diastereoselective nucleophilic additions to the aldehyde carbonyl group.[1][2]

This guide will explore the preparation of Garner's aldehyde, the mechanistic basis of its stereodirecting power, and practical protocols for its use in synthesizing diverse chiral amino acids.

Preparation of Garner's Aldehyde

The synthesis of Garner's aldehyde must be efficient, scalable, and preserve the enantiomeric purity of the starting material, L- or D-serine.[2] Several robust procedures have been reported, with most following a three-step sequence: esterification, N-protection/cyclization, and reduction. The "Koskinen procedure" is a widely adopted, high-yielding method.[1][2]

Overall Workflow: L-Serine to (S)-Garner's Aldehyde

Caption: General synthetic workflow for preparing (S)-Garner's aldehyde from L-serine.

Protocol 1: Large-Scale Preparation of (S)-Garner's Aldehyde

This protocol is adapted from the highly efficient procedure developed by Koskinen and coworkers.[1][2]

Step 1: Esterification of L-Serine

-

Suspend L-Serine (e.g., 1.0 mol) in anhydrous methanol (e.g., 2.0 L) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add acetyl chloride (e.g., 2.5 mol) dropwise via an addition funnel over 1 hour. Causality Note: Acetyl chloride reacts exothermically with methanol to generate HCl in situ, which catalyzes the Fischer esterification.

-

After the addition is complete, remove the ice bath and heat the mixture to 50 °C for 4-6 hours until the solution becomes clear.

-

Remove the solvent under reduced pressure to obtain L-serine methyl ester hydrochloride as a white solid (yields are typically >98%).[1] This product is often used in the next step without further purification.

Step 2: N-Boc Protection and Cyclization

-

Dissolve the L-serine methyl ester hydrochloride (1.0 mol) in dichloromethane (DCM, 2.0 L).

-

Cool the solution to 0 °C and add triethylamine (Et₃N, 2.2 mol) slowly to neutralize the hydrochloride salt.

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 mol) portion-wise. Allow the reaction to warm to room temperature and stir overnight.

-

Wash the reaction mixture with saturated aq. NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.

-

After solvent removal, dissolve the crude N-Boc-L-serine methyl ester in DCM (1.5 L). Add 2,2-dimethoxypropane (DMP, 1.5 mol).

-

Cool to 0 °C and add boron trifluoride diethyl etherate (BF₃·Et₂O, 0.1 mol) dropwise. Causality Note: BF₃·Et₂O is a Lewis acid that catalyzes the acetonide formation, which protects the hydroxyl and amino groups within the rigid oxazolidine ring.

-

Stir at room temperature for 4-6 hours, monitoring by TLC.

-

Quench the reaction with saturated aq. NaHCO₃. Separate the organic layer, dry over Na₂SO₄, and concentrate to yield the fully protected ester (yields typically 85-95%).[1][2]

Step 3: Reduction to Garner's Aldehyde

-

Dissolve the protected ester (1.0 mol) in anhydrous toluene (3.0 L) under an inert atmosphere (N₂ or Ar).

-

Cool the solution to -78 °C using a dry ice/acetone bath. Trustworthiness Note: Maintaining a temperature below -75 °C is critical to prevent over-reduction to the alcohol and to minimize epimerization of the chiral center.[2]

-

Slowly add diisobutylaluminium hydride (DIBAL-H, 1.1 mol, typically 1.0 M solution in hexanes) dropwise over 2 hours, keeping the internal temperature below -75 °C.

-

Stir for an additional 30 minutes after addition is complete.

-

Quench the reaction by slowly adding methanol (150 mL) at -78 °C, followed by a saturated solution of Rochelle's salt (sodium potassium tartrate) and allowing it to warm to room temperature with vigorous stirring until the layers separate.

-

Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield (S)-Garner's aldehyde as a colorless oil (yields typically 82-85%).[1][2]

Core Application: Diastereoselective Nucleophilic Additions

The primary utility of Garner's aldehyde lies in its reaction with carbon nucleophiles to create a new C-C bond and a new stereocenter. The stereochemical outcome of this addition is highly predictable and can be controlled by the choice of nucleophile and reaction conditions.

Mechanistic Insight: Felkin-Anh vs. Chelation Control

The diastereoselectivity of nucleophilic additions to Garner's aldehyde is governed by two competing transition state models: the Felkin-Anh model (non-chelation) and the Cram chelation-control model.[1][2]

-

Felkin-Anh Model (Non-chelation): This model predominates with non-chelating nucleophiles like organolithium reagents or in the presence of non-chelating solvents (e.g., THF). The largest substituent (the C-N bond of the ring) orients itself perpendicular to the carbonyl plane to minimize steric hindrance. The nucleophile then attacks the carbonyl carbon from the least hindered face (Re-face for the (S)-aldehyde), leading to the anti diastereomer.[1][2]

-

Cram Chelation-Control Model: This model becomes dominant when using organometallic reagents with Lewis acidic metals (e.g., Mg, Zn, Ti) that can form a five-membered chelate ring between the aldehyde oxygen and the Boc carbonyl oxygen. This chelation locks the conformation of the molecule, forcing the nucleophile to attack from the opposite face (Si-face for the (S)-aldehyde), yielding the syn diastereomer.[1][2]

Caption: Competing pathways for nucleophilic addition to Garner's aldehyde.

Data Summary: Diastereoselectivity of Common Nucleophiles

| Nucleophile (R-M) | Metal (M) | Conditions | Predominant Product | Typical Diastereomeric Ratio (anti:syn) |

| Phenylmagnesium bromide | Mg | THF, -78 °C | syn | Moderate (Chelation) |

| Vinyllithium | Li | THF, -78 °C | anti | >8:1[1] |

| Lithiated Alkyne | Li | THF, -78 °C | anti | 8:1 to >20:1 (with HMPT)[1][2] |

| Zinc Acetylide | Zn | Et₂O, 0 °C | syn | 1:12 to 1:20[1] |

| Allyltrimethylsilane | - | TiCl₄, DCM, -78 °C | syn | High (Chelation) |

| Reformatsky Reagent | Zn | THF, reflux | syn | Good to Excellent |

Experimental Protocols

Protocol 2: anti-Selective Grignard Addition (Example: Phenyl Side Chain)

This protocol describes the synthesis of a precursor to (2S,3R)-3-phenylserine.

-

Set up an oven-dried, three-neck flask under an inert atmosphere (N₂ or Ar) with a magnetic stirrer, a thermometer, and a rubber septum.

-

Add a solution of (S)-Garner's aldehyde (10.0 mmol) in anhydrous THF (50 mL).

-

Cool the solution to -78 °C.

-

Slowly add phenylmagnesium bromide (12.0 mmol, e.g., 1.0 M solution in THF) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C. Expertise Note: The Grignard reagent acts as the nucleophile.[5][6] The magnesium cation can chelate to the carbonyls, favoring the syn product. The low temperature is crucial for maximizing selectivity and minimizing side reactions.

-

Stir the reaction at -78 °C for 2-3 hours. Monitor the reaction progress by TLC.

-

Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution (20 mL).

-

Allow the mixture to warm to room temperature. Extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the diastereomers and afford the desired amino alcohol adduct.

Protocol 3: Deprotection to Yield the Free Amino Acid

This two-step deprotection is a common endpoint for syntheses using Garner's aldehyde.

Step 1: Acetonide and Boc Deprotection (Acidic Hydrolysis)

-

Dissolve the purified adduct from Protocol 2 (5.0 mmol) in methanol (25 mL).

-

Add 6 M aqueous HCl (15 mL). Causality Note: Strong acid simultaneously cleaves the acid-labile Boc group and hydrolyzes the acetonide ketal to reveal the diol and the free amine.

-

Heat the mixture at reflux (approx. 70 °C) for 2-4 hours.

-

Cool to room temperature and concentrate under reduced pressure to remove the methanol.

-

Lyophilize or concentrate further to obtain the crude amino diol hydrochloride salt.

Step 2: Oxidation to the Carboxylic Acid

-

Dissolve the crude amino diol hydrochloride (5.0 mmol) in a 1:1 mixture of acetonitrile and water (50 mL).

-

Add TEMPO (0.1 mmol) and sodium phosphate buffer (pH ~6.7) to the solution.

-

In a separate flask, prepare a solution of sodium chlorite (NaClO₂, 10.0 mmol) and sodium hypochlorite (NaOCl, 1.0 mmol) in water (10 mL).

-

Add the oxidant solution dropwise to the amino diol solution at room temperature. Expertise Note: This is a Pinnick-type oxidation, which is highly selective for oxidizing primary alcohols to carboxylic acids in the presence of other functional groups like secondary alcohols and amines.

-

Stir for 12-24 hours. Quench any excess oxidant with aqueous sodium sulfite.

-

Purify the final amino acid by ion-exchange chromatography or by precipitation at its isoelectric point.

Conclusion and Outlook

Garner's aldehyde is a powerful and proven chiral building block for the asymmetric synthesis of a vast array of non-proteinogenic α-amino acids.[3][7] Its configurational stability, predictable stereocontrol, and the availability of both enantiomers make it an indispensable tool in modern synthetic organic chemistry.[1][8] The protocols and principles outlined in this guide provide a solid foundation for researchers to confidently employ this reagent in their synthetic campaigns, accelerating the discovery and development of new therapeutics and biologically active molecules.

References

-

Garner, P. (1987). An Improved Process For The Preparation Of Optically Pure (S) ( ) Garner Aldehyde. J. Org. Chem., 52, 2361-2364. Available at: [Link]

-

Ferreira, F., et al. (2007). Synthesis of an (R)-Garner-type Aldehyde from L-Serine: Useful Building Block for a (+)-Furanomycin Derivative. Arkivoc, 2007(15), 189-201. Available at: [Link]

-

Passiniemi, M., & Koskinen, A. M. (2013). Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products. Beilstein Journal of Organic Chemistry, 9, 2641-2659. Available at: [Link]

-

Passiniemi, M., & Koskinen, A. M. (2013). Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products. PMC. Available at: [Link]

-

Reddy, K. L. (2000). A convenient procedure for the preparation of Garner's aldehyde. Tetrahedron Letters, 41(34), 6285-6288. Available at: [Link]

-

Vicario, J. L., et al. (2004). Double Stereodifferentiation in the “Acetate-Type” Aldol Reaction with Garner's Aldehyde. Stereocontrolled Synthesis of Polyhydroxylated γ-Amino Carbonyl Compounds. Organic Letters, 6(18), 3171-3174. Available at: [Link]

-

Blaskovich, M. A., & Lajoie, G. A. (1993). Synthesis of a Chiral Serine Aldehyde Equivalent and its Conversion to Chiral Alpha-Amino-Acid Derivatives. Journal of the American Chemical Society, 115(12), 5021-5030. Available at: [Link]

-

LibreTexts Chemistry. (2025). 19.7: Nucleophilic Addition of Hydride and Grignard Reagents - Alcohol Formation. Retrieved from [Link]

-

BYJU'S. (2020). Why do Carbonyl Compounds Undergo Nucleophilic Addition? Retrieved from [Link]

-

Campbell, A. D., Raynham, T. M., & Taylor, R. J. K. (1998). A simplified route to the (R)-Garner aldehyde and (S)-vinyl glycinol. Synthesis, 1998(12), 1707-1709. Available at: [Link]

-

Hili, R. (2009). Unprotected Amino Aldehydes in Organic Synthesis. University of Toronto. Available at: [Link]

Sources

- 1. Garner’s aldehyde as a versatile intermediate in the synthesis of enantiopure natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Garner’s aldehyde as a versatile intermediate in the synthesis of enantiopure natural products [beilstein-journals.org]

- 3. Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. byjus.com [byjus.com]

- 7. CAS 95715-87-0: (R)-Garner aldehyde | CymitQuimica [cymitquimica.com]

- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

Asymmetric synthesis of natural products with Ethyl 3-Boc-2,2-dimethyloxazolidine-4-carboxylate

Executive Summary

Ethyl 3-Boc-2,2-dimethyloxazolidine-4-carboxylate is a pivotal "chiral pool" building block derived from L-Serine (or D-Serine). It serves as a chemically stable, configurationally locked precursor to Garner’s Aldehyde , one of the most widely utilized chiral synthons in modern organic chemistry.[1]

This guide details the strategic deployment of this ester in the asymmetric synthesis of sphingolipids, non-proteinogenic amino acids, and complex natural products. Unlike the aldehyde, which is prone to racemization upon prolonged storage, the ethyl ester offers a robust shelf-stable format that can be activated on-demand via controlled reduction or nucleophilic substitution.

Chemical Profile & Structural Logic

The "Serine Lock" Mechanism

The utility of this compound lies in its ability to "lock" the stereochemistry of serine while simultaneously protecting both the amine and hydroxyl functionalities.

-

Boc Group: Protects the amine and reduces the nucleophilicity of the nitrogen.

-

Acetonide (Isopropylidene) Ring: Tethers the hydroxyl and amine groups, restricting conformational freedom and preventing the

acyl migration common in serine derivatives. -

Ethyl Ester: Provides a stable carboxylate terminus that resists hydrolysis better than methyl esters and serves as a gateway to aldehydes (via reduction) or ketones (via Weinreb amides).

Physical Properties[2][3][4][5][6][7]

-

CAS (Generic for S-isomer): 102308-32-7 (Note: CAS often refers to the aldehyde or methyl ester; specific CAS for ethyl ester varies by vendor).

-

Appearance: Colorless to pale yellow viscous oil.

-

Solubility: Soluble in common organic solvents (DCM, THF, EtOAc); insoluble in water.

-

Stability: High. Can be stored at 4°C for months without significant degradation or racemization.

Strategic Pathways & Reactivity

The ethyl ester acts as a divergent node. The following diagram illustrates the primary synthetic pathways originating from this scaffold.

Figure 1: Divergent synthetic pathways from the oxazolidine ester scaffold.

Detailed Protocols

Protocol A: Synthesis of the Ester Scaffold

Rationale: This protocol converts L-Serine ethyl ester into the oxazolidine. The use of BF3·Et2O as a Lewis acid catalyst is preferred over p-TsOH for milder conditions that minimize racemization.

Reagents:

-

L-Serine ethyl ester hydrochloride (1.0 eq)

-

Boc Anhydride (Boc2O) (1.1 eq)

-

2,2-Dimethoxypropane (DMP) (excess, solvent/reagent)

-

Boron trifluoride diethyl etherate (BF3·Et2O) (catalytic)

-

Triethylamine (TEA)

Step-by-Step:

-

N-Protection: Suspend L-Serine ethyl ester HCl in DCM. Add TEA (2.2 eq) followed by Boc2O (1.1 eq). Stir at RT until starting material is consumed (TLC monitoring). Wash with 1N HCl and brine. Dry and concentrate to yield N-Boc-L-Serine ethyl ester.

-

Acetonide Formation: Dissolve the N-Boc intermediate in acetone/DMP (1:2 ratio).

-

Cyclization: Cool to 0°C. Add BF3·Et2O (0.1 eq) dropwise. Critical: The solution should turn yellow/orange.

-

Reaction: Allow to warm to RT and stir for 2-4 hours.

-

Quench: Quench with TEA (to neutralize BF3). Concentrate under reduced pressure.

-

Purification: Dissolve residue in EtOAc, wash with water and brine. Flash chromatography (Hex/EtOAc 9:1) yields the pure This compound .

Protocol B: Controlled Reduction to Garner's Aldehyde

Rationale: This is the most critical application. Over-reduction leads to the alcohol, and high temperatures lead to racemization.

Reagents:

-

This compound (1.0 eq)

-

DIBAL-H (1.0 M in Toluene) (1.1 to 1.5 eq)

-

Anhydrous Toluene or DCM

Step-by-Step:

-

Setup: Flame-dry a round-bottom flask under Argon/Nitrogen. Dissolve the ester in anhydrous Toluene (0.1 M concentration).

-

Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Wait 15 minutes to ensure thermal equilibrium.

-

Addition: Add DIBAL-H solution dropwise along the flask wall over 20-30 minutes. Maintain internal temperature below -70°C.

-

Monitoring: Stir at -78°C for 1-2 hours. Monitor by TLC (Aldehyde spot is usually less polar than the ester, but close; stain with Ninhydrin or KMnO4).

-

Quench (The Methanol Method): Add anhydrous Methanol (excess) dropwise at -78°C to destroy excess hydride.

-

Workup: Add saturated Rochelle's salt (Potassium Sodium Tartrate) solution. Warm to RT and stir vigorously for 1-2 hours until the emulsion breaks and two clear layers form.

-

Isolation: Extract with Et2O. Dry over MgSO4. Concentrate without heat (water bath < 30°C).

-

Note: The resulting aldehyde is configurationally stable for days at 4°C but should be used immediately for best enantiopurity.

-

Application Case Study: Synthesis of D-erythro-Sphingosine

Sphingosines are the backbone of sphingolipids, critical for cell signaling. The oxazolidine ester provides the chiral headgroup (C1-C3).

Workflow:

-

Activation: Convert this compound to Garner's Aldehyde (Protocol B).

-

Chain Extension (Wittig Reaction):

-

Prepare the ylide from pentadecyltriphenylphosphonium bromide and LiHMDS (Lithium Hexamethyldisilazide).

-

React the ylide with Garner's Aldehyde at -78°C to RT.

-

Selectivity: This typically yields the Z-alkene. For the natural E-sphingosine, Schlosser modification or Julia-Kocienski olefination is often preferred, or the Z-alkene is photo-isomerized.

-

-

Deprotection:

-

Treat the coupled product with mild acid (e.g., 1N HCl in MeOH) or TFA. This removes both the Boc group and the acetonide simultaneously, liberating the amino-diol functionality of sphingosine.

-

Figure 2: Synthesis of Sphingosine from the oxazolidine ester.[2]

Troubleshooting & Optimization (Expert Insights)

| Issue | Probable Cause | Corrective Action |

| Racemization | Reaction temp > -70°C during DIBAL reduction. | Ensure strict -78°C control. Add DIBAL-H very slowly. Use Toluene (non-polar) instead of THF if possible. |

| Over-reduction (Alcohol formation) | Excess DIBAL-H or warm quench. | Titrate DIBAL-H before use. Quench with MeOH at -78°C before warming. |

| Poor Yield in Grignard Addition | Ester carbonyl is sterically hindered; enolization occurs. | Convert Ester to Weinreb Amide first (using MeNH(OMe)·HCl + iPrMgCl) before adding the Grignard reagent. |

| Rotamers in NMR | Boc group restricted rotation. | Broad peaks are normal. Run NMR at 50°C or in DMSO-d6 to coalesce rotamers for clearer integration. |

References

-

Garner, P., & Park, J. M. (1987).[3] The synthesis and configurational stability of (S)-1,1-dimethylethyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate. Journal of Organic Chemistry, 52(12), 2361–2364. Link

-

McKillop, A., Taylor, R. J., Watson, R. J., & Lewis, N. (1994). Improved synthesis of (S)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate (Garner's aldehyde).[1][4] Synthesis, 1994(01), 31-33. Link

-

Liang, X., Andersch, J., & Bols, M. (2001). Garner's aldehyde.[1][4][5][6][3][7][8] Journal of the Chemical Society, Perkin Transactions 1, (18), 2136-2157. Link

-

Dondoni, A., & Perrone, D. (2004). Synthesis of 1,1-Dimethylethyl (S)-4-Formyl-2,2-Dimethyloxazolidine-3-Carboxylate. Organic Syntheses, 77, 64. Link

Sources

- 1. BJOC - Garner’s aldehyde as a versatile intermediate in the synthesis of enantiopure natural products [beilstein-journals.org]

- 2. US12091432B2 - Compounds and methods for synthesizing sphingosines and glycolipids - Google Patents [patents.google.com]

- 3. Garner's Aldehyde [drugfuture.com]

- 4. 3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde, (S)-(-)- | C11H19NO4 | CID 179824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (S)-(-)-3-Boc-2,2-二甲基噁唑烷-4-甲醛 95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. (S)-(-)-3-Boc-2,2-二甲基噁唑烷-4-甲醛 95% | Sigma-Aldrich [sigmaaldrich.com]

- 7. amerigoscientific.com [amerigoscientific.com]

- 8. asset.library.wisc.edu [asset.library.wisc.edu]

Synthesis of γ-aminophosphonates from Garner's aldehyde

Application Note: Stereoselective Synthesis of -Aminophosphonates from Garner's Aldehyde[1]

Executive Summary

By leveraging the Horner-Wadsworth-Emmons (HWE) olefination under mild Masamune-Roush conditions, this workflow extends the carbon chain while preserving the critical

Strategic Analysis & Mechanistic Insight

The Challenge: Epimerization

Garner's aldehyde is a versatile chiral building block derived from L-serine.[1][3][4] However, its

-

Standard HWE (NaH/THF): High risk of racemization due to strong basicity.[1]

-

Optimized Approach (Masamune-Roush): Use of LiCl and DBU (or DIPEA) allows for the generation of the phosphonate carbanion at milder pH and ambient temperatures, significantly suppressing epimerization mechanisms.

Synthetic Pathway

The synthesis proceeds in three distinct stages:

-

Chain Extension: HWE reaction with tetraethyl methylenebis(phosphonate) to form the

-unsaturated -

Saturation: Catalytic hydrogenation to reduce the alkene without affecting the N-protecting groups.[1]

-

Global Deprotection: Acid-mediated hydrolysis to release the free

-aminophosphonate.[1]

Visual Workflow (Pathway Diagram)

Caption: Step-wise conversion of Garner's Aldehyde to

Detailed Experimental Protocol

Phase 1: Horner-Wadsworth-Emmons Olefination